molecular formula C19H23ClN4O5 B2637910 diethyl 1-(1-{[(5-chloro-2-methylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 865656-89-9

diethyl 1-(1-{[(5-chloro-2-methylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B2637910
CAS RN: 865656-89-9
M. Wt: 422.87
InChI Key: BFBYVUAUTHMSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, also known as a Huisgen cycloaddition . The presence of the amine group attached to the phenyl ring suggests a possible amide coupling reaction.

Scientific Research Applications

Radical-Based Transformations

The benzylic position offers opportunities for radical chemistry. Researchers could explore catalytic protodeboronation, utilizing alkyl boronic esters in radical reactions . This compound’s benzylic hydrogen could be selectively abstracted, leading to diverse functionalizations.

properties

IUPAC Name

diethyl 1-[1-(5-chloro-2-methylanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O5/c1-5-14(17(25)21-13-10-12(20)9-8-11(13)4)24-16(19(27)29-7-3)15(22-23-24)18(26)28-6-2/h8-10,14H,5-7H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBYVUAUTHMSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)Cl)C)N2C(=C(N=N2)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 1-(1-{[(5-chloro-2-methylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.